N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a methoxyphenyl group and a quinolin-8-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinolin-8-yloxy intermediate, which can be synthesized through the reaction of quinoline with an appropriate alkylating agent. The triazine core can be constructed using a cyclization reaction involving cyanuric chloride and an amine derivative. The final step involves coupling the quinolin-8-yloxy intermediate with the triazine core under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The quinolin-8-yloxy group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(quinolin-8-yloxy)-ethyl)-acetamide: Shares the quinolin-8-yloxy group but differs in the core structure.
2-(quinolin-8-yloxy)-N-(2-chlorophenyl)carbamate: Similar in having the quinolin-8-yloxy group but with a different substituent on the nitrogen atom.
Uniqueness
N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C20H18N6O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-N-(2-methoxyphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18N6O2/c1-27-15-9-3-2-8-14(15)23-20-25-17(24-19(21)26-20)12-28-16-10-4-6-13-7-5-11-22-18(13)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26) |
InChI Key |
IGDQFSCOJWAYTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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